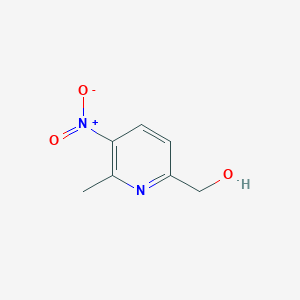

(6-Methyl-5-nitropyridin-2-yl)methanol

Descripción general

Descripción

(6-Methyl-5-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of pyridine, characterized by a methyl group at the 6th position, a nitro group at the 5th position, and a hydroxymethyl group at the 2nd position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol typically involves the nitration of 6-methyl-2-pyridinemethanol . The nitration process introduces a nitro group at the 5th position of the pyridine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but utilizes industrial-grade reagents and equipment to ensure safety and efficiency . The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methyl-5-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Oxidation: 6-Methyl-5-nitropyridine-2-carboxylic acid.

Reduction: 6-Methyl-5-aminopyridin-2-yl)methanol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(6-Methyl-5-nitropyridin-2-yl)methanol is utilized in several scientific research fields:

Mecanismo De Acción

The mechanism of action of (6-Methyl-5-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

6-Methyl-5-nitropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

6-Methyl-5-aminopyridin-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.

4-Methyl-5-nitropyridin-2-yl)methanol: Similar structure but with the methyl group at the 4th position instead of the 6th position.

Uniqueness

(6-Methyl-5-nitropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . The combination of a methyl group, nitro group, and hydroxymethyl group in this specific arrangement allows for unique reactivity and interactions with biological targets .

Actividad Biológica

(6-Methyl-5-nitropyridin-2-yl)methanol is a chemical compound characterized by a pyridine ring with specific substitutions that influence its biological activity. Its molecular formula is C_7H_8N_2O_2, and it has a molecular weight of approximately 168.15 g/mol. This compound is gaining attention in medicinal chemistry due to its potential applications in pharmaceuticals and materials science.

The structural characteristics of this compound include:

- A methyl group at the 6-position.

- A nitro group at the 5-position.

- A hydroxymethyl group at the 2-position.

These substitutions are believed to contribute to its unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

The IC50 value represents the concentration required to inhibit cell growth by 50%, indicating that this compound has moderate to potent cytotoxic effects against these cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival pathways.

- Interaction with Biological Molecules : Studies suggest that it interacts with cellular targets, potentially modulating their activity and leading to apoptotic pathways in cancer cells.

Comparative Analysis

In comparison to structurally similar compounds, this compound shows distinct biological activities due to its unique functional groups and their positions on the pyridine ring.

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Nitro-6-pyridinemethanol | 36625-57-7 | 0.84 | Different position of nitro group |

| 6-Methyl-5-nitropyridin-3-ol | 36625-63-5 | 0.80 | Hydroxyl group instead of methanol |

| N-(3-methyl-5-nitropyridin-2-yl)acetamide | 89862-02-2 | 0.71 | Acetamide functional group |

| (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | 149082-03-1 | 0.71 | Additional methyl substituents |

This table illustrates how this compound's specific combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity, particularly against MDA-MB-231 cells, suggesting its potential as a lead compound for anticancer drug development.

- Enzyme Modulation : Another investigation focused on its role as an enzyme inhibitor, providing insights into how it can be utilized in metabolic disorders or as a part of combination therapies for enhanced efficacy.

Propiedades

IUPAC Name |

(6-methyl-5-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGKDKNNONDERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647261 | |

| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-40-2 | |

| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.